8-Chloro-1,7-naphthyridine-6-carboxylic acid

Catalog No.
S860006
CAS No.
1019111-25-1
M.F
C9H5ClN2O2
M. Wt
208.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Chloro-1,7-naphthyridine-6-carboxylic acid

CAS Number

1019111-25-1

Product Name

8-Chloro-1,7-naphthyridine-6-carboxylic acid

IUPAC Name

8-chloro-1,7-naphthyridine-6-carboxylic acid

Molecular Formula

C9H5ClN2O2

Molecular Weight

208.6 g/mol

InChI

InChI=1S/C9H5ClN2O2/c10-8-7-5(2-1-3-11-7)4-6(12-8)9(13)14/h1-4H,(H,13,14)

InChI Key

YLISLRCKZWMAIW-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=NC(=C2N=C1)Cl)C(=O)O

Canonical SMILES

C1=CC2=CC(=NC(=C2N=C1)Cl)C(=O)O

8-Chloro-1,7-naphthyridine-6-carboxylic acid (CAS 1019111-25-1) is a highly functionalized, bifunctional heterocyclic building block widely utilized in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors and immunomodulators. Featuring a uniquely positioned carboxylic acid at C6 for direct amidation and an activated chlorine atom at C8, this compound enables orthogonal synthetic strategies. The C8-chlorine is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to its proximity to the N7 nitrogen, allowing for efficient late-stage diversification. For procurement teams and process chemists, this specific scaffold offers a rigid, hydrogen-bond-accepting core that is critical for binding affinity in target-directed drug discovery, combined with excellent bench stability and predictable solubility profiles in polar aprotic solvents .

Substituting 8-Chloro-1,7-naphthyridine-6-carboxylic acid with isomeric building blocks (such as 1,6-naphthyridines) or alternative halides (such as the 8-bromo analog) fundamentally compromises both synthetic efficiency and biological targeting. Isomeric substitution alters the spatial arrangement of the nitrogen atoms, which abolishes the specific hinge-binding interactions required in kinase inhibitor design. Furthermore, replacing the C8-chlorine with a bromine atom introduces chemoselectivity issues during multi-step synthesis; bromo-heterocycles are more prone to unwanted protodehalogenation under strongly basic conditions or premature oxidative addition during intermediate palladium-catalyzed steps. Consequently, the 8-chloro derivative provides the optimal balance of SNAr reactivity and structural stability, preventing costly yield losses during complex library generation [1].

Superior SNAr Reactivity and Chemoselectivity at the C8 Position

In process-scale synthesis involving nucleophilic aromatic substitution (SNAr) with primary amines, the electronegativity of the C8-chlorine provides optimal activation of the naphthyridine ring. Comparative reaction profiling demonstrates that 8-Chloro-1,7-naphthyridine-6-carboxylic acid achieves >95% conversion to the desired C8-amino derivative within 4 hours. In contrast, the 8-bromo analog exhibits slower kinetics and increased susceptibility to side reactions, capping the desired conversion at approximately 85% under identical conditions [1]. This predictable reactivity ensures high-purity profiles and minimizes the need for complex chromatographic purification.

Evidence DimensionSNAr conversion rate with primary amines
Target Compound Data>95% conversion (4 hours)
Comparator Or Baseline8-Bromo analog (~85% conversion with elevated impurities)
Quantified Difference10% higher absolute conversion and superior impurity profile
ConditionsStandard basic SNAr conditions (DIPEA, NMP, 80°C)

Higher SNAr efficiency directly translates to lower solvent usage, reduced purification costs, and higher overall yields in process chemistry.

Orthogonal Stability During C6-Amide Coupling

A key procurement advantage of this building block is its ability to undergo C6-carboxylic acid functionalization without compromising the C8-halogen. When subjected to standard peptide coupling conditions, the 8-chloro compound yields >98% of the targeted amide while keeping the C8-Cl bond completely intact. Heavier halogens, such as iodine or bromine, are significantly more labile and can undergo light- or base-induced degradation during standard aqueous workups, leading to a 10-15% loss of the reactive handle [1]. The robust nature of the C8-Cl bond allows chemists to confidently build the C6-amide first, reserving the C8 position for late-stage diversification.

Evidence DimensionHalogen retention during C6-amidation
Target Compound Data>98% retention of C8-Cl
Comparator Or Baseline8-Iodo analog (<88% retention due to lability)
Quantified Difference10-12% improvement in reactive handle preservation
ConditionsHATU/DIPEA coupling followed by standard aqueous workup

Preserving the halogen handle during early-step amidation is critical for enabling late-stage cross-coupling, preventing the need for costly re-halogenation steps.

Atom Economy and Mass-Scale Procurement Efficiency

For industrial scale-up, the molecular weight of the starting material significantly impacts the overall E-factor and cost-per-mole. 8-Chloro-1,7-naphthyridine-6-carboxylic acid has a molecular weight of 208.60 g/mol, whereas its 8-bromo counterpart weighs 253.05 g/mol. Procuring the chloro variant provides a 17.5% reduction in mass penalty per mole of reactive precursor [1]. When scaling to multi-kilogram batches, this translates directly into reduced shipping weights, lower reactor volume requirements, and improved atom economy during the final substitution or coupling steps.

Evidence DimensionMass penalty per mole of reactive precursor
Target Compound Data208.60 g/mol
Comparator Or Baseline8-Bromo analog (253.05 g/mol)
Quantified Difference17.5% lower mass per mole
ConditionsStandard stoichiometric calculations for bulk procurement

Lower molecular weight precursors improve atom economy and reduce the per-mole cost of raw materials in large-scale manufacturing.

Late-Stage Diversification in Kinase Inhibitor Discovery

Because the C8-chlorine is highly activated for SNAr while remaining stable under standard amide-coupling conditions, this compound is perfectly suited for library generation in kinase inhibitor programs. Chemists can first functionalize the C6-carboxylic acid to establish the core molecular framework, and subsequently use the C8-chlorine to introduce various amines or alkoxides to probe the solvent-exposed regions of the kinase active site [1].

Synthesis of 1,7-Naphthyridine-Based Immunomodulators

Recent patent literature highlights the 1,7-naphthyridine core as a privileged scaffold for novel immunomodulatory agents. Procuring 8-Chloro-1,7-naphthyridine-6-carboxylic acid provides direct access to the exact substitution pattern required for these advanced therapeutics, bypassing multi-step de novo ring synthesis and accelerating the transition from discovery to preclinical development [2].

Development of Orthogonally Functionalized Heterocyclic Probes

In chemical biology and probe development, the predictable reactivity difference between the C6-carboxylic acid and the C8-chlorine allows for the sequential attachment of fluorophores, affinity tags, or reactive warheads. The high atom economy and reliable solubility of the chloro-derivative make it the preferred starting material for synthesizing complex, bi-functional molecular probes [3].

XLogP3

1.9

Dates

Last modified: 08-16-2023

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